3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a bromophenyl group at position 3, a 3,4-dimethylphenyl group at position 1, and a fluorine atom at position 6. Pyrazoloquinolines are known for their pharmacological relevance, including anticancer, antiviral, and anti-inflammatory applications .
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoropyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrFN3/c1-14-3-9-19(11-15(14)2)29-24-20-12-18(26)8-10-22(20)27-13-21(24)23(28-29)16-4-6-17(25)7-5-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQRGKNFUCZWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Br)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the use of a silver-mediated Appel reaction, which includes C–Br bond cleavage and a double selective rearrangement sequence . This method allows for the preparation of quinoline derivatives in good to excellent yields. Industrial production methods may involve the use of greener and more sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that pyrazoloquinolines exhibit potent antimicrobial effects against a range of pathogens. The specific compound has shown significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values reported between 0.22 to 0.25 μg/mL . These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Data Table: Antimicrobial Activity
| Compound Name | Pathogen | MIC (μg/mL) |
|---|---|---|
| 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline | Staphylococcus aureus | 0.22 |
| This compound | Staphylococcus epidermidis | 0.25 |
Anticancer Properties
The anticancer potential of pyrazoloquinolines has been extensively investigated. This compound has demonstrated promising anti-proliferative effects against various cancer cell lines. Studies indicate that it may inhibit specific cellular pathways involved in cancer progression, making it a candidate for further development in targeted cancer therapies.
Case Study: Anticancer Mechanism
In a study focusing on the anticancer mechanisms of pyrazoloquinolines, derivatives were evaluated for their ability to inhibit cell proliferation in several cancer cell lines. The results indicated that structural modifications could enhance cytotoxicity and selectivity towards cancer cells, providing insights into potential therapeutic applications.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been a subject of research. In vitro studies have shown that it can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Some derivatives exhibited potency comparable to established anti-inflammatory agents by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Data Table: Anti-inflammatory Activity
| Compound Name | Activity Type | Potency Comparison |
|---|---|---|
| This compound | Anti-inflammatory | Comparable to control |
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and dimethylphenyl groups allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical structural and physicochemical properties of 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline and related compounds:
Key Differences and Implications
Substituent Effects: The 8-fluoro substituent in the target compound enhances electronegativity and may improve metabolic stability compared to non-fluorinated analogs (e.g., 2-(4-bromophenyl)-2H-pyrazolo[4,3-c]quinoline) .
Biological Activity: Bromophenyl-containing compounds (e.g., oxadiazole derivatives) demonstrate significant anti-inflammatory activity (59.5–61.9% inhibition of carrageenan-induced edema) , suggesting the target compound’s bromophenyl group may contribute to similar effects. Fluorinated pyrazoloquinolines (e.g., 8-fluoro derivatives) are hypothesized to exhibit enhanced antiviral activity due to improved membrane permeability and target engagement .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for related pyrazoloquinolines, such as microwave-assisted cyclization with catalysts like Yb(OTf)₃ and CuI . However, the presence of multiple substituents (Br, F, CH₃) may require sequential functionalization steps to avoid side reactions.
Research Findings and Structure-Activity Relationships (SAR)
Electronic and Steric Contributions
- Bromophenyl Groups: Enhance π-π stacking interactions with biological targets (e.g., HIV reverse transcriptase in quinoline derivatives) .
- Fluorine Substitution: Lowers pKa and increases bioavailability, as seen in fluorinated pyrazoloquinolines .
- Methyl Groups : Improve lipophilicity and may modulate selectivity in enzyme inhibition (e.g., topoisomerase I/IIα) .
Thermal and Chemical Stability
- Compounds with fused ring systems (e.g., pyrano-pyrazoloquinolines) exhibit high melting points (>300°C) due to extended conjugation and rigidity . The target compound’s stability is expected to be moderate, given its simpler structure.
Biological Activity
3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C24H18BrFN3, with a molecular weight of approximately 426.32 g/mol. The presence of bromine and fluorine atoms in its structure suggests potential reactivity that can be exploited for biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C24H18BrFN3 |
| Molecular Weight | 426.32 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. In particular, compounds similar to this compound have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition is crucial as excessive NO production is associated with inflammatory responses.
Key Findings:
- The compound exhibited significant inhibition of iNOS and COX-2 protein expression, which are critical mediators in inflammatory pathways.
- Structure-activity relationship (SAR) analyses indicated that modifications to the phenyl rings can enhance anti-inflammatory activity.
Table 2: Anti-inflammatory Activity Data
| Compound ID | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| 2a | 0.39 | 9 |
| 2m | Not specified | Not specified |
Anticancer Activity
In addition to its anti-inflammatory properties, derivatives of pyrazolo[4,3-c]quinoline have shown promise in cancer research. The compound's ability to induce apoptosis in various cancer cell lines has been documented.
Research Findings:
- A study demonstrated that derivatives could significantly reduce cell viability in cancer cell lines while maintaining lower toxicity in normal cells.
- The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation markers.
Case Studies
- Study on NO Production Inhibition : A detailed investigation into the effects of pyrazolo[4,3-c]quinoline derivatives on NO production revealed that certain structural modifications led to enhanced inhibitory effects. The study utilized RAW 264.7 macrophages and measured NO levels using Griess reagent.
- Anticancer Screening : Various derivatives were screened against breast cancer cell lines (MCF-7) and prostate cancer cell lines (LNCaP). Results indicated a dose-dependent decrease in cell viability with certain compounds exhibiting IC50 values below 20 μM.
Q & A
Q. What are the common synthetic routes for 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. A key approach involves using 2,4-dichloroquinoline-3-carbonitrile as a starting material, followed by sequential functionalization with bromophenyl and dimethylphenyl groups. Fluorine introduction often occurs via halogen exchange or direct fluorination at the quinoline core. Catalytic methods, such as using iodine in THF for cyclization, have been reported for structurally related pyrazoloquinolines .
- Data Consideration : Reaction yields vary (30–60%) depending on substituent positions and steric hindrance. NMR and HRMS are critical for confirming regioselectivity .
Q. How is structural characterization performed for this compound?
- Methodological Answer : X-ray crystallography (via SHELX programs) is the gold standard for unambiguous structural determination, especially to resolve ambiguities in substituent orientation . Complementary techniques include:
- 1H/13C NMR : Assigns aromatic proton environments and detects fluorine coupling (e.g., 8-fluoro at δ 7.72–8.60 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ ion at m/z 380.0398) .
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at 3190 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic yields be improved for pyrazolo[4,3-c]quinoline derivatives?
- Methodological Answer :
- Catalyst Optimization : Use Lewis acids (e.g., iodine) or transition-metal catalysts to enhance cyclization efficiency .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time and increases purity for halogenated intermediates .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Solubility Profiling : Use DMSO-water mixtures to address discrepancies in in vitro assays caused by poor aqueous solubility .
- Metabolic Stability Assays : LC-MS/MS quantifies active metabolites that may contribute to unexpected in vivo activity .
- Stereochemical Analysis : Chiral HPLC or X-ray crystallography clarifies enantiomer-specific effects (e.g., γ-secretase inhibition in ELND006/007) .
Q. How can computational modeling guide the design of pyrazoloquinoline-based therapeutics?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding to targets like γ-secretase. Focus on the pyrazoloquinoline core’s planar geometry for π-π stacking .
- QSAR Modeling : Correlate substituent electronegativity (e.g., 4-bromophenyl vs. trifluoromethyl) with bioactivity to prioritize synthetic targets .
- MD Simulations : Assess conformational stability in membrane-bound environments (e.g., blood-brain barrier penetration) .
Q. What are the challenges in crystallizing halogenated pyrazoloquinolines, and how are they addressed?
- Methodological Answer :
- Crystal Growth : Slow evaporation of ethanol/THF solutions at 4°C minimizes disorder .
- Halogen Bonding : Bromine atoms participate in C–Br···π interactions, stabilizing the lattice. SHELXL refinement accounts for anisotropic displacement parameters .
- Twinned Crystals : Use PLATON to detect and model twinning, particularly for high-symmetry space groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
